molecular formula C18H21N3O8S B2596493 1-(2-Oxo-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione oxalate CAS No. 1351631-38-3

1-(2-Oxo-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione oxalate

Cat. No.: B2596493
CAS No.: 1351631-38-3
M. Wt: 439.44
InChI Key: MTNBIQBEOGJZLV-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione oxalate is a complex organic compound featuring a pyrrolidine-2,5-dione core, piperazine ring, and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione oxalate typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through the condensation of succinic anhydride with an appropriate amine.

    Introduction of the piperazine ring: This step involves the reaction of the intermediate with piperazine under controlled conditions.

    Attachment of the thiophene moiety: The thiophene group is introduced via a nucleophilic substitution reaction, often using thiophene-2-carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione oxalate undergoes various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to hydroxyl groups.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperazine derivatives.

Scientific Research Applications

1-(2-Oxo-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione oxalate involves its interaction with specific molecular targets. The thiophene moiety can interact with biological macromolecules, potentially inhibiting enzymes or receptors. The piperazine ring may enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Oxo-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione oxalate is unique due to its combination of a pyrrolidine-2,5-dione core, piperazine ring, and thiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

oxalic acid;1-[2-oxo-2-[4-(2-oxo-2-thiophen-2-ylethyl)piperazin-1-yl]ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S.C2H2O4/c20-12(13-2-1-9-24-13)10-17-5-7-18(8-6-17)16(23)11-19-14(21)3-4-15(19)22;3-1(4)2(5)6/h1-2,9H,3-8,10-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNBIQBEOGJZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)CC(=O)C3=CC=CS3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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